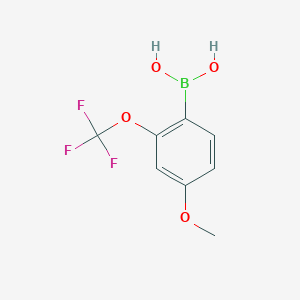
4-Methoxy-2-(trifluoromethoxy)phenylboronic acid
Overview
Description
4-Methoxy-2-(trifluoromethoxy)phenylboronic acid is a specialized organoboron compound characterized by the presence of a methoxy group (-OCH₃) and a trifluoromethoxy group (-OCF₃) attached to a phenyl ring, which is further substituted with a boronic acid group (-B(OH)₂). This compound is notable for its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.
Biochemical Analysis
Biochemical Properties
Cellular Effects
The effects of 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with lactate dehydrogenase can lead to altered metabolic flux in cancer cells, potentially inhibiting their proliferation . Additionally, the compound’s impact on gene expression can result in changes in the expression levels of key metabolic enzymes, further influencing cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. For example, its interaction with lactate dehydrogenase involves the formation of a stable complex that inhibits the enzyme’s activity, leading to reduced lactate production in cancer cells . This mechanism of action is crucial for its role in modulating cellular metabolism and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity can decrease over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and gene expression, although these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate enzyme activity and cellular metabolism without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions . Threshold effects have been identified, indicating the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its interaction with lactate dehydrogenase, for example, affects the conversion of pyruvate to lactate, a key step in cellular metabolism . Additionally, the compound’s influence on gene expression can lead to changes in the levels of other metabolic enzymes, further impacting metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution within tissues is influenced by its chemical properties, including its solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, its interaction with lactate dehydrogenase occurs primarily in the cytoplasm, where the enzyme is localized . This localization is essential for the compound’s ability to modulate enzyme activity and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid typically involves the following steps:
Boronic Acid Formation: The starting material, 4-methoxy-2-(trifluoromethoxy)benzaldehyde, undergoes a boronation reaction using a boronic acid derivative such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Purification: The resulting boronic acid is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid is primarily used in cross-coupling reactions, such as:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form biaryl compounds.
Miyaura Borylation: This reaction involves the direct borylation of aryl halides to form aryl boronic acids.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used catalysts include palladium(II) acetate (Pd(OAc)₂) and palladium(0) complexes.
Solvents: Organic solvents such as toluene, tetrahydrofuran (THF), and dimethylformamide (DMF) are typically used.
Base: A base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) is often required to neutralize the acid by-products.
Major Products Formed: The major products of these reactions include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
4-Methoxy-2-(trifluoromethoxy)phenylboronic acid finds applications in various fields:
Chemistry: It is widely used in organic synthesis, particularly in the construction of complex molecular architectures through cross-coupling reactions.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the development of pharmaceuticals, especially in the design of new drugs targeting various diseases.
Industry: The compound is utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism by which 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid exerts its effects involves its participation in cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by the formation of a carbon-carbon bond with the aryl or vinyl halide. This process results in the formation of biaryl compounds, which are essential intermediates in various synthetic pathways.
Molecular Targets and Pathways: The compound targets the palladium catalyst and the aryl or vinyl halide, facilitating the formation of new carbon-carbon bonds. The pathways involved include oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
Phenylboronic acid
4-Methoxyphenylboronic acid
2-(Trifluoromethoxy)phenylboronic acid
4-Methoxy-2-(trifluoromethyl)phenylboronic acid
Properties
IUPAC Name |
[4-methoxy-2-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O4/c1-15-5-2-3-6(9(13)14)7(4-5)16-8(10,11)12/h2-4,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAPFGSEVYIZHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)OC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Oxolan-2-yl)-2-azaspiro[3.3]heptane](/img/structure/B1435011.png)
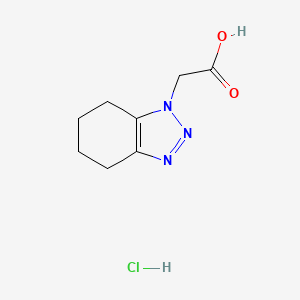
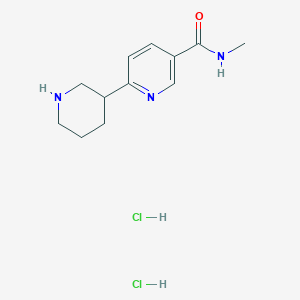
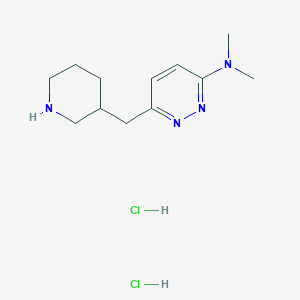
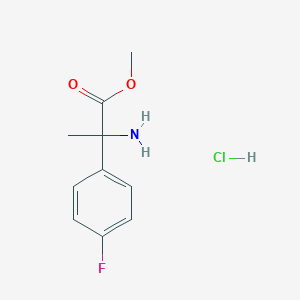
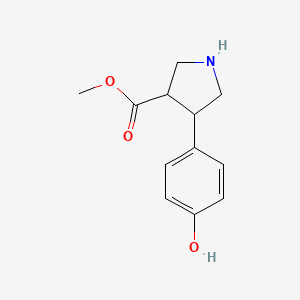
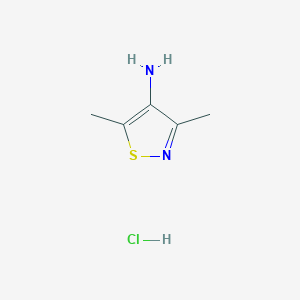
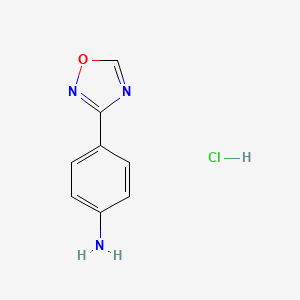
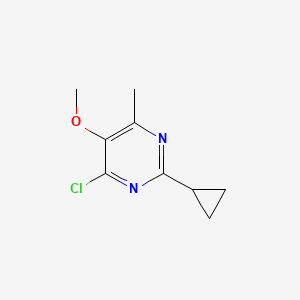
![8-Methylimidazo[1,2-a]pyridin-6-amine hydrochloride](/img/structure/B1435026.png)
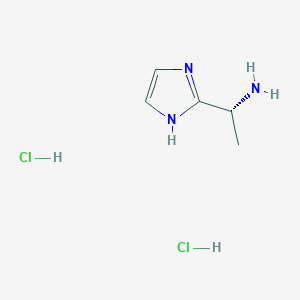

![1,1-Difluorospiro[2.5]octan-6-amine hydrochloride](/img/structure/B1435029.png)

